1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine
Description
1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine is a brominated and fluorinated pyrrolidine derivative. Its molecular formula is C₁₃H₁₇BrFNO, with a molecular weight of 301.9 g/mol. The compound features a pyrrolidine ring linked via a three-carbon propyl chain to a 4-bromo-2-fluorophenoxy group.
Properties
IUPAC Name |
1-[3-(4-bromo-2-fluorophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c14-11-4-5-13(12(15)10-11)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEICPQIBTYBFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237947 | |
| Record name | 1-[3-(4-Bromo-2-fluorophenoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944279-28-1 | |
| Record name | 1-[3-(4-Bromo-2-fluorophenoxy)propyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944279-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Bromo-2-fluorophenoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine typically involves the reaction of 4-bromo-2-fluorophenol with 3-chloropropylamine in the presence of a base to form the intermediate 3-(4-bromo-2-fluorophenoxy)propylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxypropylpyrrolidines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its role in drug development due to the presence of the pyrrolidine moiety, which is a common structural feature in many bioactive compounds. Pyrrolidine derivatives have been associated with various pharmacological activities, including:
- Antiviral Activity : Research indicates that pyrrolidine derivatives can inhibit viral replication, making them candidates for antiviral drug development. For instance, derivatives targeting the CXCR4 receptor have shown promise in HIV treatment .
- Antitumoral Properties : Studies have demonstrated that certain pyrrolidine compounds exhibit antitumor activity. For example, modifications to the pyrrolidine structure can enhance selectivity and potency against cancer cells .
- Anti-inflammatory Effects : Compounds containing pyrrolidine rings have been explored for their anti-inflammatory properties, providing potential therapeutic avenues for inflammatory diseases .
Table 1: Summary of Pharmacological Activities of Pyrrolidine Derivatives
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antitumoral | Selective cytotoxic effects on cancer cells | |
| Anti-inflammatory | Reduction of inflammation markers |
Agrochemical Applications
1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine can serve as an intermediate in the synthesis of agrochemicals. The bromine and fluorine substituents enhance its reactivity, making it suitable for the development of herbicides and pesticides.
- Synthesis of Herbicides : The compound can be utilized in the synthesis of novel herbicides that target specific weed species while minimizing impact on crops.
- Pesticide Development : Its chemical structure allows for modification that can lead to increased efficacy against pests while reducing environmental toxicity.
Chemical Intermediate Applications
In organic synthesis, this compound acts as a versatile building block. It can be employed in several reactions:
- Alkylation Reactions : The compound can participate in alkylation processes to form more complex molecules essential for pharmaceuticals or agrochemicals.
- Synthesis of Functionalized Compounds : Its unique structure allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities.
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Description | Potential Products |
|---|---|---|
| Alkylation | Reacts with nucleophiles to form new carbon bonds | Complex organic molecules |
| Functionalization | Introduces functional groups into existing frameworks | Diverse chemical entities |
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of pyrrolidine derivatives in various fields:
- Antiviral Research : A study demonstrated that modified pyrrolidine compounds could effectively inhibit HIV replication by targeting specific receptors involved in viral entry .
- Cancer Treatment : Research focusing on pyrrolidine-based compounds has shown promising results in selectively inducing apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
- Agrochemical Innovations : Recent developments have utilized similar structures to create herbicides that are effective against resistant weed species while being less harmful to non-target organisms.
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal research, it may interact with neurotransmitter receptors to modulate neurological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The table below summarizes key differences between the target compound and its closest analogs:
Key Observations:
The absence of fluorine in the compound from reduces electronegativity and lipophilicity, which may affect solubility and metabolic stability .
Electronic Effects :
- Fluorine in the ortho position (target compound) exerts stronger electron-withdrawing effects via inductive forces compared to the meta position (), altering the aromatic ring’s electron density and reactivity .
Molecular Weight: Fluorination increases the molecular weight by ~17.7 g/mol when comparing the target compound to its non-fluorinated analog () .
Physicochemical and Functional Implications
- Steric Effects : The 2-fluoro group could hinder interactions with planar binding pockets in enzymes or receptors, unlike the 3-fluoro isomer, which offers more spatial flexibility .
- Synthetic Accessibility : Introducing fluorine in the ortho position is synthetically challenging due to directing effects in electrophilic substitution reactions, whereas para -bromination () is more straightforward .
Biological Activity
1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of halogen substituents, particularly bromine and fluorine, can significantly influence the compound's pharmacological properties, including its interaction with biological targets such as enzymes and receptors.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a propyl chain, which is further substituted with a phenoxy group that contains bromine and fluorine atoms. This unique structure may enhance its biological activity by improving binding affinity to target proteins.
The biological activity of this compound is likely mediated through interactions with various molecular targets. The bromo and fluoro groups can modify the electronic properties of the molecule, potentially increasing its selectivity and potency against specific enzymes or receptors involved in disease pathways .
Antimicrobial Activity
Research has shown that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For instance, studies on related pyrrolidine derivatives have demonstrated their ability to inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents has been linked to enhanced bioactivity, suggesting that this compound may possess similar antimicrobial effects.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| 2,6-dipiperidino-1,4-dibromobenzene | 0.0039 - 0.025 | Various bacteria |
| 2,4,6-tripyrrolidinochlorobenzene | TBD | Various bacteria |
Anticancer Activity
In vitro studies suggest that certain pyrrolidine derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes critical for tumor growth. For example, compounds similar to this compound have shown potential as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression .
Case Studies
- HDAC Inhibition : A study evaluated the effects of pyrrolidine derivatives on HDAC4 degradation in Jurkat cells. Compounds were tested for their ability to induce proteasomal degradation of HDAC4, with results indicating that modifications in the structure could enhance potency .
- Antimicrobial Profiling : Another investigation assessed various pyrrolidine derivatives for their antimicrobial activity against clinical isolates. The findings highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
